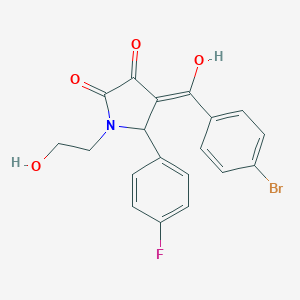
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat and belongs to a class of compounds called hydroxamic acids.
科学的研究の応用
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of cancer research. BB-94 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. This compound has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用機序
The mechanism of action of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a key role in cell migration and invasion. By inhibiting the activity of MMPs, BB-94 can prevent cancer cells from invading surrounding tissues and forming metastases.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, BB-94 has also been shown to inhibit the activity of other enzymes, such as cathepsins and serine proteases. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for MMPs. This compound has been shown to have a high degree of selectivity for MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one of the main limitations of using BB-94 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for the study of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of BB-94. Another potential direction is the study of the role of MMPs in various disease processes, such as cancer and inflammatory diseases. Finally, the use of BB-94 in combination with other drugs or therapies may also be an area of future research.
合成法
The synthesis of 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-bromobenzoyl chloride with 4-fluoroaniline to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one. This intermediate is then reacted with ethylene glycol to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. The overall yield of this synthesis method is around 40%.
特性
分子式 |
C19H15BrFNO4 |
|---|---|
分子量 |
420.2 g/mol |
IUPAC名 |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-13-5-1-12(2-6-13)17(24)15-16(11-3-7-14(21)8-4-11)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15- |
InChIキー |
YGODQFLQBCBLQE-ICFOKQHNSA-N |
異性体SMILES |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)F |
SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
正規SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

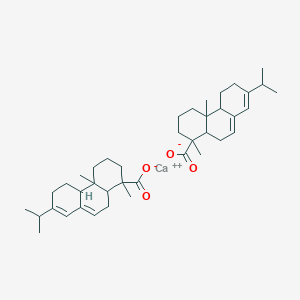
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
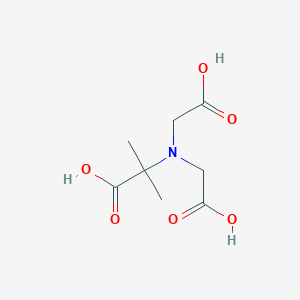
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

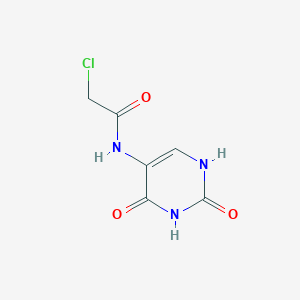


![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
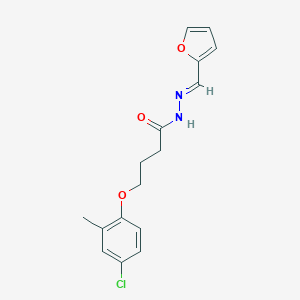
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)